molecular formula C21H18N4O5 B2882861 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione CAS No. 923141-18-8

1,3-dimethyl-6-[(2-methylphenyl)amino]-5-(3-nitrophenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Cat. No. B2882861
CAS RN: 923141-18-8
M. Wt: 406.398
InChI Key: GYTKZNTZJCNGHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, stability, etc. These properties can be important for handling and storage of the compound, as well as its applications .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are typically synthesized through multi-component condensation reactions, showcasing the efficiency of water as a reaction medium for such processes. For instance, Shaabani, Teimouri, and Bijanzadeh (2002) detailed an environment-friendly three-component condensation reaction involving N,N'-dimethylbarbituric acid, 4-nitrobenzaldehyde, and alkyl or aryl isocyanides in water, yielding furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in high yields within minutes (Shaabani, Teimouri, & Bijanzadeh, 2002). This method emphasizes the compound's role in facilitating efficient and eco-friendly synthetic routes.

Applications in Drug Discovery and Optical Materials

The compound and its analogs have been explored for their potential in drug discovery, antimicrobial activity, and as candidates for nonlinear optical (NLO) device fabrications. Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives, including the compound , assessing their antimicrobial, photoluminescence, and molecular docking properties. These derivatives showed promising applications in drug discovery endeavors, indicating their potential as efficient candidates for NLO device fabrications due to their considerable NLO character (Mohan et al., 2020).

Crystallographic and Structural Analysis

The crystal structure and molecular interactions of such compounds have also been a subject of study. Trilleras et al. (2009) investigated the crystal structures of several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing insights into their molecular structures and interactions through hydrogen bonding and π-π stacking interactions. These studies provide a deeper understanding of the structural properties that could influence the compound's reactivity and potential applications (Trilleras et al., 2009).

properties

IUPAC Name

1,3-dimethyl-6-(2-methylanilino)-5-(3-nitrophenyl)-4aH-furo[2,3-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N4O5/c1-12-7-4-5-10-15(12)22-18-16(13-8-6-9-14(11-13)25(28)29)17-19(26)23(2)21(27)24(3)20(17)30-18/h4-11,17,22H,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDICAYMOZMLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C3C(=O)N(C(=O)[N+](=C3O2)C)C)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N4O5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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